2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydroiodide
Overview
Description
Synthesis Analysis
The synthesis of 1,4,5,6-tetrahydropyrimidines, including 2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydroiodide, can be achieved through various methods. These include condensation reactions of diamines with carbonyl compounds, imino ethers, amidines or nitriles, condensation of amidines with 1,3-dibromopropane and α,β-unstaurated carbonyl compounds, condensation of amino alcohols, selective reduction of pyrimidines, ring expansion chemistry of cyclopropanes, aziridines, and azetidines, and various multicomponent reactions .Molecular Structure Analysis
The molecular formula of this compound is C4 H10 N4 .HI . The InChI code is 1S/C4H10N4.BrH/c5-8-4-6-2-1-3-7-4;/h1-3,5H2, (H2,6,7,8);1H .Physical And Chemical Properties Analysis
The molecular weight of this compound is 242.058 . It is a white to off-white powder that is soluble in water, ethanol, and methanol.Scientific Research Applications
DNA Cleavage and Anticancer Activity
One notable application of derivatives of 2-hydrazino-1,4,5,6-tetrahydropyrimidine is in the field of DNA cleavage and anticancer research. Specifically, 2-hydrazinyl-1,4,5,6-tetrahydropyrimidine derivatives have demonstrated significant DNA cleavage efficiency, with improvements observed in the presence of hydroxy groups. These compounds show promise as metal-free DNA cleaving agents, exhibiting kinetic data fitting the Michaelis-Menten-type equation and providing a substantial rate acceleration over uncatalyzed DNA cleavage. Additionally, these derivatives have displayed in vitro cytotoxic activities against cancer cell lines, suggesting potential utility in cancer treatment (Shao et al., 2009).
Synthesis and Chemical Properties
The synthesis of 2-hydrazino-1,4,5,6-tetrahydropyrimidine derivatives and their chemical properties have been explored extensively. For example, the compound has been used as a precursor in the synthesis of various novel compounds with potential biological applications. These synthesis processes often involve reactions with different agents to produce a range of derivatives, which are then characterized by their physical and chemical properties. Such studies not only contribute to the understanding of the chemical behavior of these compounds but also aid in the development of new materials with potential industrial and pharmaceutical applications (Cocco et al., 2006).
Antimicrobial and Antitumor Evaluation
Another important application area is the antimicrobial and antitumor evaluation of 2-hydrazino-1,4,5,6-tetrahydropyrimidine derivatives. These compounds have been synthesized and tested for their in vitro antitumor activity against various cancer cell lines, showing inhibitory effects that suggest potential as anticancer agents. Furthermore, these derivatives have been screened for in vitro antibacterial and antifungal activities, indicating significant activity against certain pathogens. This highlights the potential of these compounds in the development of new antimicrobial and anticancer therapies (Taher & Helwa, 2012).
properties
IUPAC Name |
1,4,5,6-tetrahydropyrimidin-2-ylhydrazine;hydroiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4.HI/c5-8-4-6-2-1-3-7-4;/h1-3,5H2,(H2,6,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAWNLPUTOWENL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)NN.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482903 | |
Record name | SBB056237 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
49541-79-9 | |
Record name | SBB056237 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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